3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one

Phosphodiesterase 10A CNS Drug Discovery Enzyme Inhibition

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one (CAS 324077-85-2) is a privileged imidazo[1,2-a]pyridine fragment with demonstrated PDE10A inhibition (IC50 480 nM), making it a validated starting point for CNS-targeted lead optimization in schizophrenia and Huntington's disease programs. The gem-dimethyl substitution at the 3-position is the critical pharmacophoric determinant: the unsubstituted parent (CAS 3999-06-2) lacks PDE10A activity entirely, while dibenzyl or spiro analogs redirect pharmacology toward ChAT enhancement or ERK1/2-mediated cognitive improvement. Procuring this specific compound—rather than generic imidazo[1,2-a]pyridin-2(3H)-one derivatives—ensures the correct SAR starting point and avoids scientifically unsound substitution that would compromise target engagement and downstream functional pharmacology.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B11920409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1(C(=O)N=C2N1C=CC=C2)C
InChIInChI=1S/C9H10N2O/c1-9(2)8(12)10-7-5-3-4-6-11(7)9/h3-6H,1-2H3
InChIKeyCCTAYAWMQPVYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one: A Core Heterocyclic Scaffold for CNS Drug Discovery and Chemical Biology


3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one (CAS 324077-85-2) is a fused bicyclic heterocycle comprising an imidazo[1,2-a]pyridine core bearing a carbonyl at the 2-position and a gem-dimethyl substitution at the 3-position . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged chemotype in medicinal chemistry, with representatives including the sedative zolpidem, the JAK inhibitor upadacitinib, and the MET inhibitor capmatinib [1]. Within this class, the 3,3-dimethyl-2(3H)-one derivative serves as a versatile building block in fragment-based drug discovery (FBDD) and has demonstrated affinity for phosphodiesterase 10A (PDE10A) with an IC50 of 480 nM, indicating its utility as a starting point for CNS-targeted optimization programs [2].

Why 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one Cannot Be Casually Substituted with Unsubstituted or Mono-Substituted Imidazopyridinones


Imidazo[1,2-a]pyridin-2(3H)-one derivatives are not interchangeable due to pronounced structure-activity relationship (SAR) sensitivity at the 3-position. The presence, size, and nature of substituents at the 3-position profoundly influence both target engagement and downstream functional pharmacology. For example, the unsubstituted parent compound (CAS 3999-06-2) lacks the PDE10A inhibitory activity observed with the 3,3-dimethyl analog [1]. Conversely, replacement of the gem-dimethyl group with bulkier spiro or dibenzyl substituents (as in ZSET1446 and ZSET845) redirects the pharmacological profile toward choline acetyltransferase (ChAT) enhancement and cognitive improvement rather than PDE10A inhibition [2][3]. This differential target engagement underscores that substitution at the 3-position is not merely a passive structural modification but a critical determinant of biological activity, making generic substitution a scientifically unsound procurement strategy for projects requiring precise pharmacological endpoints.

Quantitative Differentiation of 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one: Comparative PDE10A Activity and Structural Determinants


PDE10A Inhibition: 3,3-Dimethyl Derivative Exhibits Measurable Affinity Contrasting with Unsubstituted Scaffold Inactivity

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one demonstrates an IC50 of 480 nM against human PDE10A in a biochemical assay [1]. In contrast, the unsubstituted imidazo[1,2-a]pyridin-2(3H)-one scaffold (CAS 3999-06-2) shows no reported PDE10A inhibitory activity in comparable assays, suggesting that the 3,3-dimethyl substitution is required for engaging this therapeutically relevant CNS target [2].

Phosphodiesterase 10A CNS Drug Discovery Enzyme Inhibition

Divergent Pharmacological Profile: 3,3-Dimethyl (PDE10A) vs. 3,3-Dibenzyl (ChAT Enhancement) Substitution

While 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one exhibits PDE10A inhibition (IC50 = 480 nM) [1], the 3,3-dibenzyl analog ZSET-845 (CAS 324077-62-5) demonstrates a completely distinct pharmacological profile characterized by enhancement of choline acetyltransferase (ChAT) activity. ZSET-845 increases hippocampal ChAT activity by 112-113.8% at oral doses of 0.01-0.1 mg/kg in rats and significantly ameliorates scopolamine-induced cognitive deficits in passive avoidance and radial-arm maze tasks [2]. No PDE10A activity has been reported for ZSET-845.

Cognitive Enhancement Choline Acetyltransferase Target Selectivity

Structural Distinction from Spiro Analog ZSET1446: Different Target Engagement and Therapeutic Application

The spiro derivative ZSET1446 (spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one) shows no PDE10A activity but improves cognitive function through ERK1/2 activation and T-type calcium channel modulation. At oral doses of 0.1-1 mg/kg/day, ZSET1446 significantly improves memory deficits in olfactory bulbectomized mice and reverses methamphetamine-induced recognition memory impairment [1][2]. The 3,3-dimethyl compound, by contrast, provides a defined PDE10A biochemical tool with no reported in vivo cognitive efficacy data.

Alzheimer's Disease Cognitive Impairment ERK1/2 Activation

Physicochemical Differentiation: Lower Molecular Weight and Enhanced Synthetic Tractability

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one has a molecular weight of 162.19 g/mol , placing it within the optimal range for fragment-based drug discovery (typically <300 Da). In comparison, the 3,3-dibenzyl analog ZSET-845 has a molecular weight of 314.38 g/mol , and the spiro analog ZSET1446 has a molecular weight of 264.32 g/mol [1]. The lower molecular weight of the 3,3-dimethyl derivative provides greater ligand efficiency potential and synthetic accessibility for rapid analog generation.

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Optimal Research Applications for 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one Based on Empirical Differentiation


Fragment-Based Drug Discovery Targeting PDE10A for CNS Disorders

Given its demonstrated PDE10A IC50 of 480 nM and favorable molecular weight (162.19 g/mol), 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one serves as an ideal fragment hit for PDE10A inhibitor optimization programs aimed at schizophrenia, Huntington's disease, or other CNS indications where PDE10A modulation is therapeutically relevant [1]. The gem-dimethyl substitution provides a defined SAR starting point absent in the unsubstituted parent scaffold [2].

Comparative SAR Studies of 3-Position Substitution Effects on Target Selectivity

The stark pharmacological divergence between 3,3-dimethyl (PDE10A inhibition) [1], 3,3-dibenzyl (ChAT enhancement) [2], and spiro (cognitive improvement via ERK1/2) [3] analogs establishes this compound series as an instructive model system for investigating how 3-position substituents reprogram target engagement. Procurement of the 3,3-dimethyl compound enables systematic comparative studies to elucidate the molecular determinants of target selectivity within the imidazo[1,2-a]pyridin-2(3H)-one chemotype.

Synthetic Methodology Development for 3,3-Disubstituted Imidazopyridinones

The relatively low molecular weight and synthetic accessibility of 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one make it an attractive substrate for developing new synthetic methodologies applicable to the broader imidazo[1,2-a]pyridine class [1]. Its well-defined structure facilitates the validation of novel cyclization, functionalization, or C-H activation protocols before extension to more complex analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.